![molecular formula C7H6ClN3S B2590827 4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-D]pyrimidine CAS No. 144927-56-0](/img/structure/B2590827.png)
4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-D]pyrimidine
Overview
Description
4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted at positions 4 (chloro) and 5 (methylsulfanyl). Pyrrolo[2,3-d]pyrimidines are structurally analogous to purine nucleobases, making them attractive scaffolds for drug discovery due to their ability to interact with enzymatic targets involved in nucleotide metabolism and signaling pathways . The chloro and methylsulfanyl substituents modulate electronic and steric properties, influencing reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-D]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-5-methylthio-2-nitropyrimidine with a suitable amine, followed by cyclization to form the desired pyrrolo[2,3-D]pyrimidine ring system . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability . Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert nitro groups to amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reducing Agents: Palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted pyrrolo[2,3-D]pyrimidines, sulfoxides, sulfones, and various heterocyclic derivatives .
Scientific Research Applications
4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-D]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including anticancer and antiviral agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Biology: It is employed in the design of chemical probes for studying biological pathways and mechanisms.
Industrial Applications: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-D]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Modifications
Substituents at positions 4 and 5 significantly impact molecular properties and bioactivity. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyrrolo[2,3-d]pyrimidine Derivatives
Key Observations :
- Chloro at Position 4 : Common in kinase inhibitors (e.g., IKKα inhibitors ), the chloro group enhances electrophilicity, facilitating interactions with catalytic residues.
- Methylsulfanyl vs. Trifluoromethyl : The SCH3 group offers moderate electron-withdrawing effects and lipophilicity, while CF3 increases electronegativity and metabolic stability. This may explain the superior enzymatic stability of CF3-containing analogs in HCV inhibitors .
- Aryl vs. Alkyl Substituents : Aryl groups (e.g., 4-fluorophenyl) enhance π-π stacking with hydrophobic enzyme pockets, whereas alkyl groups (e.g., SCH3) improve solubility and synthetic accessibility .
Pharmacokinetic Considerations
- Oral Bioavailability: 4-Amino-5-fluoro derivatives demonstrate improved oral bioavailability in rats compared to adenosine analogs, attributed to reduced deamination and phosphorylation .
- Enzymatic Stability : Methylsulfanyl and trifluoromethyl groups mitigate metabolic degradation by cytochrome P450 enzymes, extending half-life in vivo .
Biological Activity
4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its chemical properties, biological activities, and mechanisms of action based on recent studies.
- Molecular Formula : CHClNS
- Molecular Weight : 199.66 g/mol
- CAS Number : 144927-56-0
The compound features a pyrrolo[2,3-D]pyrimidine structure, which is known for its diverse biological activities. The presence of chlorine and methylsulfanyl groups contributes to its unique properties and potential efficacy against various biological targets.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. A notable investigation demonstrated that derivatives of pyrrolo[2,3-D]pyrimidine exhibited significant cytotoxic effects against multiple cancer cell lines. For instance, compounds with similar structures showed IC values ranging from 29 to 59 µM against various cancer types, indicating promising anticancer activity .
Mechanism of Action :
- Inhibition of Tyrosine Kinases : The compound has been shown to target multiple tyrosine kinases involved in cancer progression. Specifically, it inhibits enzymes such as EGFR, Her2, VEGFR2, and CDK2 with IC values comparable to established kinase inhibitors like sunitinib .
- Induction of Apoptosis : Mechanistic studies revealed that treatment with this compound leads to cell cycle arrest and apoptosis in HepG2 liver cancer cells. The treatment resulted in increased levels of pro-apoptotic proteins (caspase-3 and Bax) and downregulation of anti-apoptotic proteins (Bcl-2), suggesting a shift towards apoptotic pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the pyrrolo[2,3-D]pyrimidine core. For example:
- Compounds with halogen substituents exhibited varied cytotoxicity across different cancer cell lines.
- The presence of methylsulfanyl groups was found to enhance the overall potency against specific targets .
Case Studies
Several case studies have explored the biological activity of similar pyrrolo[2,3-D]pyrimidine derivatives:
Study | Compound | Cell Line | IC Value (µM) | Mechanism |
---|---|---|---|---|
1 | 5k | HepG2 | 40 | Apoptosis induction |
2 | 5e | HeLa | 43.15 | Tyrosine kinase inhibition |
3 | 5h | MDA-MB-231 | 59 | Cell cycle arrest |
These studies underscore the compound's potential as a lead candidate for further development in cancer therapeutics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine, and how can reaction conditions be tailored to improve yield?
- Methodology : Synthesis typically involves nucleophilic aromatic substitution or Suzuki coupling. For example, chlorination of pyrrolopyrimidine intermediates using phosphorus oxychloride (POCl₃) under reflux achieves high efficiency . Acid-mediated nucleophilic substitution with thiols (e.g., methanethiol) in isopropanol with catalytic HCl (3 drops) at reflux for 12–48 hours is effective for introducing the methylsulfanyl group . Yield optimization requires solvent selection (polar aprotic solvents like DMSO enhance reactivity) and stoichiometric control of nucleophiles .
Q. How can researchers verify the structural integrity and purity of synthesized this compound?
- Methodology : Combine 1H/13C NMR for confirming substitution patterns (e.g., δ 11.74 ppm for NH protons in pyrrolo[2,3-d]pyrimidine derivatives) , HRMS for molecular weight validation (e.g., m/z 229.0884 for fluorinated analogs) , and HPLC with UV detection (λ ~260 nm for heterocyclic absorbance). Purity is assessed via TLC (Rf ~0.48 in CHCl₃/MeOH 10:1) .
Q. What computational tools predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology : Use quantum chemical calculations (e.g., DFT) to model electron density distributions and identify reactive sites. Platforms like ACD/Labs Percepta predict binding affinities and reaction pathways . Reaction path search algorithms (e.g., ICReDD’s workflow) integrate experimental data to optimize conditions .
Advanced Research Questions
Q. How does the methylsulfanyl group at the 5-position influence kinase inhibition selectivity compared to ethyl or halogen substituents?
- Methodology : Perform kinase inhibition assays (e.g., EGFR, VEGFR2) using recombinant enzymes and ATP-competitive binding assays. Compare IC₅₀ values of analogs: methylsulfanyl enhances hydrophobic interactions in kinase active sites, while ethyl groups may reduce steric hindrance . Molecular docking (e.g., AutoDock Vina) validates substituent effects on binding poses .
Q. What strategies resolve contradictory data in literature regarding the compound’s efficacy against CDK2 versus CDK4?
- Methodology : Replicate assays under standardized conditions (e.g., ATP concentration, pH 7.4). Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and confirm specificity. Cross-validate with siRNA knockdown models in cancer cell lines to assess downstream pathway modulation (e.g., Rb phosphorylation for CDK4/6) .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with improved pharmacokinetic properties?
- Methodology : Systematically vary substituents at the 4- and 7-positions. For instance:
- 4-position : Replace chlorine with amines (e.g., aniline derivatives) to enhance solubility .
- 7-position : Introduce spirocyclic groups (e.g., 1,4-dioxaspiro[4.5]decan-8-yl) to reduce metabolic clearance .
Evaluate logP (via shake-flask method) and metabolic stability in liver microsomes .
Q. What mechanistic insights explain discrepancies in synthetic yields when using different amine nucleophiles?
- Methodology : Analyze reaction kinetics via in situ FTIR to track intermediate formation. Sterically hindered amines (e.g., 2,6-dimethylaniline) slow substitution rates due to reduced nucleophilicity, while electron-rich amines (e.g., p-methoxyaniline) accelerate reactions . Solvent polarity (e.g., DMF vs. ethanol) also modulates transition-state stabilization .
Properties
IUPAC Name |
4-chloro-5-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3S/c1-12-4-2-9-7-5(4)6(8)10-3-11-7/h2-3H,1H3,(H,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDUMILAWSRWRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CNC2=C1C(=NC=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.